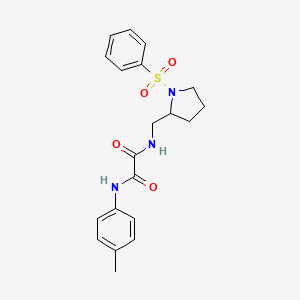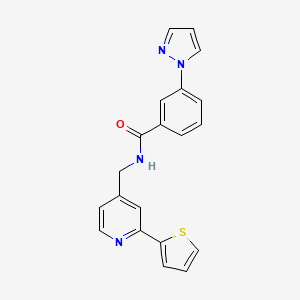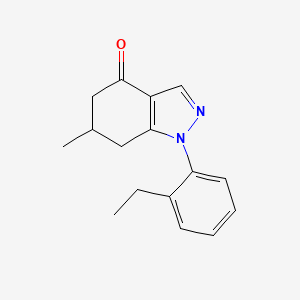
N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C29H27N5O3 and its molecular weight is 493.567. The purity is usually 95%.
BenchChem offers high-quality N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Compounds containing furan, pyrazole, and pyrimidinone moieties, similar to the chemical structure , have been synthesized for various applications, including the development of new materials, pharmaceuticals, and agrochemicals. The versatility of these heterocyclic frameworks allows for the creation of compounds with potential antimicrobial, antifungal, anticancer, and antiviral properties (El-Azab et al., 2018).
Antimicrobial and Antiviral Activities
Several studies have focused on the antimicrobial and antiviral potentials of compounds incorporating furan and pyrazole derivatives. For instance, furan-based compounds have been evaluated for their effectiveness against various strains of bacteria and viruses, suggesting that the structural elements in N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide could be leveraged for similar applications (Stephens et al., 2001).
Catalytic and Chemical Reactivity Studies
The study of novel heterocyclic compounds often includes investigations into their catalytic properties and chemical reactivity. This research can lead to the discovery of new reactions and the development of new synthetic methodologies that could be applicable to the synthesis of complex molecules, including pharmaceuticals and materials (Narita et al., 1971).
Potential Applications in Drug Discovery
The structural complexity and the presence of multiple heterocyclic rings in compounds like N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide make them interesting candidates for drug discovery efforts. These molecules could be used as scaffolds for the development of new therapeutic agents targeting a wide range of diseases, due to their potential for exhibiting diverse biological activities (Ismail et al., 2004).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazole ring, the dihydropyrimidine ring, and the amide bond. The pyrazole ring is synthesized using a reaction between furan-2-carboxylic acid and 3-methyl-1-phenyl-1H-pyrazol-5-amine. The dihydropyrimidine ring is synthesized using a reaction between 4-isopropyl-6-oxo-1,6-dihydropyrimidine-2-carbaldehyde and urea. The amide bond is formed using a reaction between the pyrazole and dihydropyrimidine intermediates and 3,3-diphenylpropanoic acid chloride.", "Starting Materials": [ "Furan-2-carboxylic acid", "3-methyl-1-phenyl-1H-pyrazol-5-amine", "4-isopropyl-6-oxo-1,6-dihydropyrimidine-2-carbaldehyde", "Urea", "3,3-diphenylpropanoic acid chloride" ], "Reaction": [ "Step 1: Synthesis of pyrazole ring - Reaction between furan-2-carboxylic acid and 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a coupling agent such as EDC or DCC to form N-(3-(furan-2-yl)-1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazol-5-yl)acetamide.", "Step 2: Synthesis of dihydropyrimidine ring - Reaction between 4-isopropyl-6-oxo-1,6-dihydropyrimidine-2-carbaldehyde and urea in the presence of a catalyst such as ammonium acetate to form 4-isopropyl-6-oxo-1,6-dihydropyrimidine-2-carboxamide.", "Step 3: Formation of amide bond - Reaction between the pyrazole and dihydropyrimidine intermediates and 3,3-diphenylpropanoic acid chloride in the presence of a coupling agent such as EDC or DCC to form N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide." ] } | |
CAS-Nummer |
1207039-50-6 |
Molekularformel |
C29H27N5O3 |
Molekulargewicht |
493.567 |
IUPAC-Name |
N-[5-(furan-2-yl)-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C29H27N5O3/c1-19(2)23-18-28(36)32-29(30-23)34-26(17-24(33-34)25-14-9-15-37-25)31-27(35)16-22(20-10-5-3-6-11-20)21-12-7-4-8-13-21/h3-15,17-19,22H,16H2,1-2H3,(H,31,35)(H,30,32,36) |
InChI-Schlüssel |
WLDRXODPODUBBJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2563187.png)


![3-Amino-2-((4-fluorophenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2563191.png)
![7-[(E)-but-2-enyl]-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2563193.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2563194.png)

![3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B2563197.png)
![[4-(4-Chlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2563201.png)


![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-phenyloxamide](/img/structure/B2563205.png)

![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2563207.png)